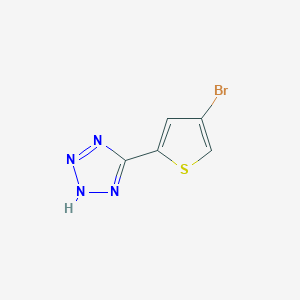
5-(4-bromothiophen-2-yl)-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromothiophen-2-yl)-2H-tetrazole is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Its unique chemical structure makes it a valuable tool for studying various biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
5-(4-bromothiophen-2-yl)-2H-tetrazole has a wide range of potential applications in scientific research. It has been used as a fluorescent probe to study the binding of proteins and DNA. It has also been used as a precursor for the synthesis of various pharmaceuticals and agrochemicals. Additionally, it has been studied for its potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 5-(4-bromothiophen-2-yl)-2H-tetrazole is not fully understood. However, it is believed to interact with various cellular targets such as enzymes and receptors. Its unique chemical structure allows it to bind to these targets with high specificity, making it a valuable tool for studying various biochemical processes.
Biochemical and Physiological Effects:
5-(4-bromothiophen-2-yl)-2H-tetrazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties, which may make it a potential therapeutic agent for diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(4-bromothiophen-2-yl)-2H-tetrazole is its high specificity for cellular targets. This allows for more precise and accurate studies of biochemical processes. Additionally, its fluorescent properties make it a valuable tool for imaging and visualization studies.
However, there are also limitations to the use of 5-(4-bromothiophen-2-yl)-2H-tetrazole in lab experiments. Its potential toxicity and side effects on living organisms need to be carefully studied and evaluated. Additionally, its high cost and limited availability may make it difficult for some researchers to use.
Zukünftige Richtungen
There are many potential future directions for research involving 5-(4-bromothiophen-2-yl)-2H-tetrazole. One area of interest is its potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. Additionally, its use as a fluorescent probe for imaging and visualization studies holds great promise. Further studies are needed to fully understand its mechanism of action and potential applications in scientific research.
Synthesemethoden
The synthesis of 5-(4-bromothiophen-2-yl)-2H-tetrazole involves the reaction of 4-bromothiophen-2-ylamine with sodium azide in the presence of copper(I) iodide. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere. The product is then purified by recrystallization or column chromatography. This method yields a high-purity product with a high yield.
Eigenschaften
IUPAC Name |
5-(4-bromothiophen-2-yl)-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4S/c6-3-1-4(11-2-3)5-7-9-10-8-5/h1-2H,(H,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXNPZAEVDJDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromothiophen-2-yl)-2H-tetrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

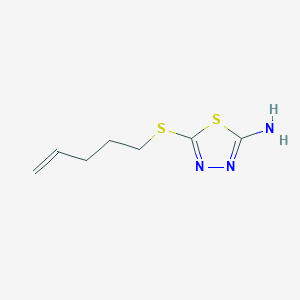

![1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7578679.png)
![6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone](/img/structure/B7578687.png)

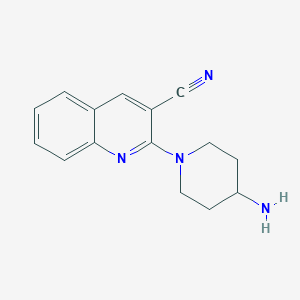
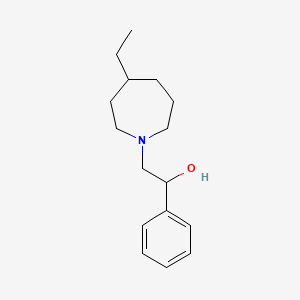
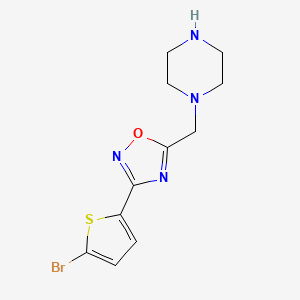
![N-(1,1-dioxothian-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578717.png)
![N-[2-(cyclohexen-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578723.png)

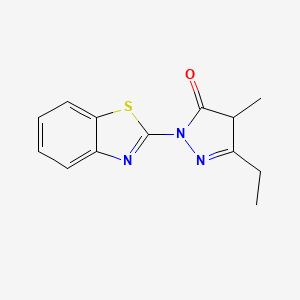
![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-2,3-dihydroquinolin-4-one](/img/structure/B7578751.png)
![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-4-carboxylic acid](/img/structure/B7578766.png)